molecular formula C7H8BrN3O2 B1415969 [(3-Bromo-5-nitrophenyl)methyl]hydrazine CAS No. 2229472-49-3

[(3-Bromo-5-nitrophenyl)methyl]hydrazine

Cat. No. B1415969
CAS RN: 2229472-49-3
M. Wt: 246.06 g/mol
InChI Key: YVGGWTWCDWLOLO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of [(3-Bromo-5-nitrophenyl)methyl]hydrazine is characterized by its molecular formula, C7H8BrN3O2. Detailed structural analysis such as bond lengths, angles, and conformational aspects are not provided in the retrieved data.


Chemical Reactions Analysis

While specific chemical reactions involving [(3-Bromo-5-nitrophenyl)methyl]hydrazine are not detailed in the retrieved information, related compounds such as hydrazonoyl halides are known to undergo various reactions, including those leading to the formation of 1,3,4-thiadiazoles .

Scientific Research Applications

Natural Occurrence and Synthetic Production of Hydrazines

Hydrazines and related chemicals, including [(3-Bromo-5-nitrophenyl)methyl]hydrazine, are found naturally in mushrooms, tobacco, and other sources. They are synthesized for use in pharmaceuticals, agriculture, and as industrial chemicals. The synthesis and application of these compounds highlight their wide-ranging utility, but also raise concerns about their carcinogenic potential and environmental impact B. Tóth, 2000.

Cancer Risk from Hydrazine Exposure

Hydrazines, including [(3-Bromo-5-nitrophenyl)methyl]hydrazine derivatives, are considered carcinogens. Exposure to hydrazines occurs through occupational settings and drug therapy, posing a cancer risk. The carcinogenic action of hydrazines in humans and their implications in occupational health and pharmaceutical use necessitate further evaluation and caution B. Tóth, 1994.

Antineoplastic Action and Genotoxicity

The antineoplastic (anti-cancer) actions of hydrazines and their genotoxic implications are significant. Hydrazines, including specific derivatives, show potential in cancer treatment, albeit with concerns about their carcinogenicity. This paradoxical role underscores the need for careful consideration in their application in oncology B. Tóth, 1996.

Control and Analysis of Hydrazines in Pharmaceuticals

The presence of hydrazines as genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products is a critical issue. Analytical approaches for controlling such impurities are essential to ensure the safety and efficacy of pharmaceuticals. This includes chromatographic and spectroscopic techniques, highlighting the need for stringent regulatory standards and analytical methodologies in pharmaceutical quality control D. Elder, D. Snodin, A. Teasdale, 2011.

properties

IUPAC Name

(3-bromo-5-nitrophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c8-6-1-5(4-10-9)2-7(3-6)11(12)13/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGGWTWCDWLOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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